molecular formula C21H21N3O2 B2486357 N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1260924-96-6

N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2486357
CAS No.: 1260924-96-6
M. Wt: 347.418
InChI Key: BQIILYOVJSBYSD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is an organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the pyrimidine ring to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow synthesis, which allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide: Unique due to its specific substituents and structure.

    Other Pyrimidinyl Acetamides: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-16-9-7-8-12-18(16)23-19(25)14-24-20(26)13-15(2)22-21(24)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIILYOVJSBYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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